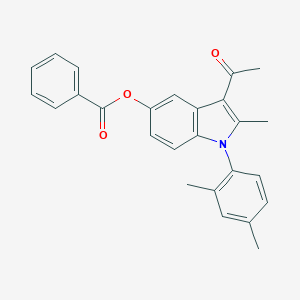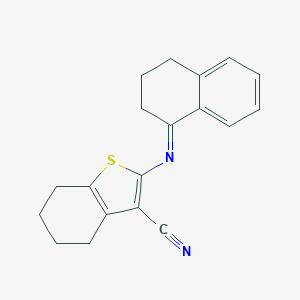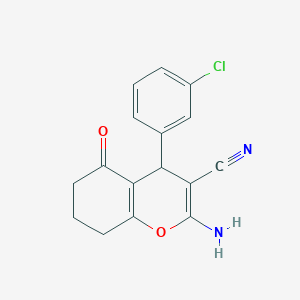![molecular formula C23H23BrO3 B378402 3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate CAS No. 342397-42-6](/img/structure/B378402.png)
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate is a complex organic compound with a unique structure that combines a dibenzofuran moiety with a bromobenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with (3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) benzoate
- (3-Tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 4-bromobenzoate
- (3-Tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 2-bromobenzoate
Uniqueness
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzoate group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
342397-42-6 |
|---|---|
Fórmula molecular |
C23H23BrO3 |
Peso molecular |
427.3g/mol |
Nombre IUPAC |
(3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 3-bromobenzoate |
InChI |
InChI=1S/C23H23BrO3/c1-23(2,3)18-13-20-17(16-9-4-5-10-19(16)26-20)12-21(18)27-22(25)14-7-6-8-15(24)11-14/h6-8,11-13H,4-5,9-10H2,1-3H3 |
Clave InChI |
CPIPEMWSGZZMHA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC(=CC=C4)Br |
SMILES canónico |
CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({2-[([1,1'-biphenyl]-4-ylcarbonyl)oxy]-5-bromobenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378321.png)
![Ethyl 2-(5-methyl-4-oxo-3-phenyl-6-propylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B378322.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B378325.png)
![2-(3,4-Dimethoxybenzyl)-3-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-ylamine](/img/structure/B378330.png)
![2-{[1-(4-Methylphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378332.png)

![2-{[1-(4-Methoxyphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378338.png)
![2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
![3-[(4-Fluorophenacyl)thio]-5,6,7,8-tetrahydro-1-methyl-4-isoquinolinecarbonitrile](/img/structure/B378340.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B378341.png)
![1-Ethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B378343.png)
![methyl (2,3,7,8-tetramethoxy-10-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)acetate](/img/structure/B378344.png)

